2-(3-methylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide
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Overview
Description
2-(3-methylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a 3-methylphenyl group and a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and aluminum chloride as a catalyst.
Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the substituted quinoline with 2-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Aluminum chloride (AlCl₃) as a catalyst for Friedel-Crafts reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinolinecarboxamides.
Scientific Research Applications
2-(3-methylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
2-phenylethylamine: A simple amine that serves as a precursor in the synthesis of various quinoline derivatives.
3-methylbenzyl chloride: Used in Friedel-Crafts alkylation reactions to introduce the 3-methylphenyl group.
Quinoline: The parent compound of the quinolinecarboxamide class.
Uniqueness
2-(3-methylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with both 3-methylphenyl and 2-phenylethyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H22N2O |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(3-methylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N2O/c1-18-8-7-11-20(16-18)24-17-22(21-12-5-6-13-23(21)27-24)25(28)26-15-14-19-9-3-2-4-10-19/h2-13,16-17H,14-15H2,1H3,(H,26,28) |
InChI Key |
GINOSBLAYNMYHW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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